molecular formula C12H18N2O2 B12731204 Miotine, (S)- CAS No. 1070660-29-5

Miotine, (S)-

Cat. No.: B12731204
CAS No.: 1070660-29-5
M. Wt: 222.28 g/mol
InChI Key: KQOUPMYYRQWZLI-VIFPVBQESA-N
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Description

Deethyl rivastigmine is a derivative of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Deethyl rivastigmine retains the core structure of rivastigmine but lacks the ethyl group, which may influence its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deethyl rivastigmine can be achieved through various methods, including direct asymmetric reductive amination. This process involves the use of iridium-phosphoramidite ligand complexes to catalyze the reductive coupling of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine. The reaction conditions typically include mild temperatures and the presence of specific additives to enhance yield and enantioselectivity .

Industrial Production Methods: Industrial production of deethyl rivastigmine may involve the resolution of racemic mixtures using tartaric acid derivatives. This method ensures the production of enantiopure compounds, which are crucial for achieving the desired biological activity .

Chemical Reactions Analysis

Types of Reactions: Deethyl rivastigmine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Deethyl rivastigmine has several scientific research applications:

Mechanism of Action

Deethyl rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and alleviate symptoms of dementia .

Comparison with Similar Compounds

    Rivastigmine: The parent compound, which includes an ethyl group.

    Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

    Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.

Comparison:

Properties

CAS No.

1070660-29-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate

InChI

InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1

InChI Key

KQOUPMYYRQWZLI-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C

Origin of Product

United States

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